Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-
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Overview
Description
Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid .
Industrial Production Methods
Industrial production of oxazole derivatives often employs continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor for the oxidative aromatization of oxazolines to oxazoles has been reported . This method allows for the rapid and scalable production of oxazole compounds with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups at specific positions on the oxazole ring .
Scientific Research Applications
Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in catalytic reactions.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, oxazole derivatives have been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways . The exact mechanism of action may vary based on the specific application and target.
Comparison with Similar Compounds
Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- can be compared with other similar compounds such as:
Thiazoles: Contain a sulfur atom instead of oxygen and exhibit different chemical reactivity and biological activity.
1,2,4-Oxadiazoles: Contain an additional nitrogen atom in the ring, which can influence their chemical behavior and biological effects.
These comparisons highlight the unique features of oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]- and its potential advantages in various applications.
Properties
Molecular Formula |
C10H6ClF2NO2 |
---|---|
Molecular Weight |
245.61 g/mol |
IUPAC Name |
2-chloro-5-[4-(difluoromethoxy)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C10H6ClF2NO2/c11-9-14-5-8(16-9)6-1-3-7(4-2-6)15-10(12)13/h1-5,10H |
InChI Key |
KFPCTEUURJPHFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Cl)OC(F)F |
Origin of Product |
United States |
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